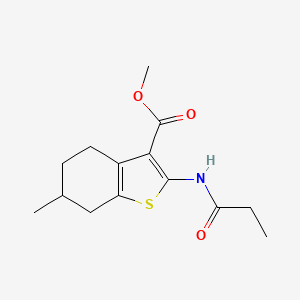

Methyl 6-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 6-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring:

- Position 6: A methyl group (CH₃) on the cyclohexene ring.

- Position 2: A propanamido (propionamide) substituent (–NHCOCH₂CH₃).

- Position 3: A methyl ester (–COOCH₃).

This compound belongs to a class of molecules with applications in pharmaceutical intermediates and materials science, particularly due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula |

C14H19NO3S |

|---|---|

Molecular Weight |

281.37 g/mol |

IUPAC Name |

methyl 6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C14H19NO3S/c1-4-11(16)15-13-12(14(17)18-3)9-6-5-8(2)7-10(9)19-13/h8H,4-7H2,1-3H3,(H,15,16) |

InChI Key |

DYVDQGLFDNHFGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME 6-METHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. Common starting materials include substituted phenylacetic acids and thiourea.

Introduction of the Propionylamino Group: The propionylamino group is introduced via acylation reactions using propionyl chloride and an appropriate amine.

Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

Esterification: The final step involves esterification of the carboxylic acid group using alcohols such as methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

ME 6-METHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

ME 6-METHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ME 6-METHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and receptors like the estrogen receptor.

Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs and their properties are summarized below:

Key Observations:

Acyl Group Influence: The propanamido group in the target compound provides a flexible aliphatic chain, contrasting with the aromatic benzamido group in the ethyl ester analog . The latter may enhance π-π stacking interactions but reduce solubility compared to the target.

Ester Group Impact :

- Methyl esters (target compound) generally exhibit lower lipophilicity than ethyl esters , influencing bioavailability and solubility .

Position 6 Substituents :

Hydrogen Bonding and Crystallography

- S(6) Motif : Observed in Ethyl 2-benzamido-... (N–H⋯O intramolecular bonds), this motif stabilizes molecular conformation and influences crystal packing . The target compound likely adopts a similar motif due to its propanamido group.

- Disorder in Crystal Structures : Analogs like Ethyl 2-benzamido-... exhibit disordered methylene groups in cyclohexene rings, resolved using SHELXL refinement . Similar disorder may occur in the target compound.

Biological Activity

Methyl 6-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17N3O2S

- Molecular Weight : 253.35 g/mol

- CAS Number : Not specifically listed in the provided sources but closely related compounds have been documented.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

-

Antitumor Activity :

- Studies have shown that derivatives of tetrahydrobenzothiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells, indicating their potential as anticancer agents .

- The mechanism includes apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .

- Neuroprotective Effects :

- Analgesic Activity :

Table 1: Summary of Biological Activities

Detailed Findings

- Antitumor Studies :

- Neuroprotective Mechanisms :

- Analgesic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.